1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol
Description
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-26-14-4-2-12(3-5-14)15-10-16(23-22-15)13-6-8-24(9-7-13)11-17(25)18(19,20)21/h2-5,10,13,17,25H,6-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUBGGJLHMORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthesis strategies that integrate various organic chemistry techniques.
Starting Materials
Trifluoroacetone
4-methoxyphenylhydrazine
Piperidine
Stepwise Synthesis
Condensation Reaction: Trifluoroacetone undergoes a condensation reaction with 4-methoxyphenylhydrazine to form a trifluoromethyl-substituted pyrazole.
N-alkylation: The resulting pyrazole is then reacted with piperidine under suitable conditions to form the piperidino-substituted pyrazole.
Addition Reaction: The final step involves the addition of the alcohol group to the molecule, yielding the target compound.
Industrial Production Methods
Industrial synthesis often involves optimization of reaction conditions, scaling up processes to ensure consistent and high-yield production. Catalysts, temperature control, and solvent choice play crucial roles in maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially forming corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions might reduce the trifluoromethyl group to a methyl group.
Substitution: : Possible nucleophilic substitutions at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reactions: : Using bases like sodium hydride or strong nucleophiles under controlled temperatures.
Major Products Formed
Oxidation Products: : Ketones, carboxylic acids.
Reduction Products: : Methylated derivatives.
Substitution Products: : Derivatives with altered functional groups.
Applications De Recherche Scientifique
1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol is utilized in various scientific domains, including:
Medicinal Chemistry: : Potential for developing new drugs, particularly targeting receptors or enzymes where the unique trifluoromethyl group can enhance binding affinity or metabolic stability.
Biological Research: : Used in studies to investigate interactions with biological macromolecules, understanding pathways, and mechanisms of action.
Industrial Applications: : May serve as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which this compound exerts its effects would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The trifluoromethyl group often increases the lipophilicity of the molecule, aiding in membrane permeability. Its structure can mimic biological substrates, allowing it to act as an inhibitor or modulator of biological pathways.
Comparaison Avec Des Composés Similaires
Pyrimidine-Based Analogs ()
Compound: 4-Chloro-6-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinamine (CAS: 1026093-00-4)
- Structural Differences: Replaces the propanol group with a pyrimidine ring.
- The chlorine substituent increases electrophilicity, which may affect reactivity in biological systems. Molecular weight (384.87 g/mol) is higher than the target compound (estimated ~395 g/mol), possibly influencing pharmacokinetics .
Diazepane-Linked Pyrazole Amides ()
Compound: 5-(4-Acetyl(1,4)diazepan-1-yl)pentanoic acid (5-(4-methoxyphenyl)-1H-pyrazol-3-yl) amide
- Structural Differences: Substitutes piperidine with a diazepane ring and replaces propanol with a pentanoic acid amide.
- Implications: The diazepane ring introduces an additional nitrogen atom, increasing basicity and altering conformational flexibility. The amide group enhances hydrogen-bonding capacity but may reduce metabolic stability compared to the hydroxyl group in the target compound. The extended alkyl chain (pentanoic acid) could improve membrane permeability .
Heteroaromatic-Substituted Pyrazoles ()
Examples :
- Furan Derivative: 1-[4-[4-[3-(Furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitrophenyl]ethanone
- Thiophene Derivative: 1-(3-Nitro-4-(4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino)phenyl)-1-ethanone
- Structural Differences : Replace the 4-methoxyphenyl group with furan or thiophene rings.
- Implications: Furan: The electron-rich oxygen atom may enhance dipole interactions but reduce lipophilicity (cLogP ~2.5 vs. ~3.0 for methoxyphenyl). Nitro groups in both compounds introduce strong electron-withdrawing effects, which may modulate redox activity or toxicity .
Propanamide Derivatives ()
Compound : 5-(4-Chlorophenyl)-N-hydroxy-1-(4-methoxyphenyl)-N-methyl-1H-pyrazole-3-propanamide (CAS: 1033805-28-5)
- Structural Differences: Replaces propanol’s hydroxyl group with an N-hydroxy-N-methylpropanamide.
- Implications: The hydroxamic acid moiety (N-hydroxy) enhances metal-chelating properties, relevant for enzyme inhibition (e.g., histone deacetylases). Methyl substitution reduces hydrogen-bonding capacity compared to the target compound’s hydroxyl group.
Urea-Linked Pyrazoles ()
Compound : 1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea (SI98)
- Structural Differences: Incorporates a urea linker instead of a piperidine-propanol backbone.
- Implications: Urea groups are strong hydrogen bond donors/acceptors, improving target affinity but possibly reducing oral bioavailability. The trifluoromethylphenyl group enhances steric bulk and electron-withdrawing effects, similar to the target compound’s trifluoromethyl group .
Research Implications
- Target Compound : The hydroxyl and trifluoromethyl groups balance solubility and stability, making it suitable for central nervous system (CNS) targets or enzymes requiring hydrogen bonding.
- Analogs : Pyrimidine and thiophene derivatives may excel in contexts requiring aromatic interactions or lipophilicity, respectively. Urea-linked compounds (e.g., SI98) are promising for high-affinity enzyme inhibition .
Activité Biologique
1,1,1-Trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol (CAS: 1025769-00-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C18H22F3N3O2
- Molar Mass : 369.38 g/mol
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antitumor agent. Recent studies have focused on evaluating its effectiveness against various cancer cell lines.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, a study evaluated the compound's activity against MDA-MB-231 and MCF-7 human breast cancer cell lines using the MTT assay. The results indicated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents like Cisplatin.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 17.83 |
| MCF-7 | 19.73 | |
| Cisplatin | MDA-MB-231 | 20.33 |
| MCF-7 | 20.97 |
These findings suggest that the presence of the methoxy group in the aryl structure enhances the compound's antitumor activity .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that it may act through multiple pathways:
- Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in tumor cells, promoting programmed cell death.
- Targeting Specific Kinases : Similar compounds have shown activity against specific kinases involved in cancer progression, indicating a possible pathway for this compound as well .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structures:
- A study on pyrazolo[4,3-d]pyrimidines highlighted their role as phosphodiesterase inhibitors, suggesting that modifications in structure can lead to enhanced selectivity and potency against specific targets .
- Another research effort focused on synthesizing derivatives of pyrazole compounds and evaluating their antitumor properties, reinforcing the idea that structural modifications can significantly impact biological activity .
Q & A
Q. What are the recommended synthetic routes for 1,1,1-trifluoro-3-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidino}-2-propanol, and how can reaction progress be monitored?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole-piperidine intermediate. Key steps include:
-
Substitution : Reacting 5-(4-methoxyphenyl)-1H-pyrazole with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .
-
Trifluoropropanol Formation : Coupling the intermediate with 1,1,1-trifluoro-2-propanol via nucleophilic substitution or Mitsunobu reaction .
-
Monitoring : Use thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) or HPLC (C18 column, acetonitrile/water gradient) to track by-products and confirm product formation .
- Reaction Optimization Table :
| Step | Reagents/Conditions | Key By-Products | Purification Method |
|---|---|---|---|
| Pyrazole-Piperidine Coupling | K₂CO₃, DMF, 80°C | Unreacted pyrazole | Column chromatography (SiO₂, EtOAc/Hexane) |
| Trifluoropropanol Addition | DIAD, PPh₃, THF | Diastereomers | Recrystallization (MeOH/H₂O) |
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Confirm the presence of the trifluoromethyl group (δ ~70-75 ppm in NMR) and piperidine protons (δ ~2.5-3.5 ppm in NMR) .
- X-ray Crystallography : Use SHELX (SHELXL-2018) for refinement. Key parameters: , , and anisotropic displacement for fluorine atoms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?
- Methodological Answer : Employ AutoDock4 with flexible receptor docking:
-
Protein Preparation : Remove water molecules, add polar hydrogens, and assign Gasteiger charges to the target (e.g., COX-2) .
-
Ligand Setup : Generate 3D conformers of the compound using Multiwfn (wavefunction analysis) to optimize electron density and electrostatic potential .
-
Docking Parameters : 100 runs, Lamarckian GA, grid box centered on the active site (60 × 60 × 60 Å). Analyze ΔG (binding energy) and hydrogen-bonding interactions .
- Example Docking Results :
| Target | ΔG (kcal/mol) | Key Residues | Interaction Type |
|---|---|---|---|
| COX-2 | -9.8 | Arg120, Tyr355 | H-bond, π-π stacking |
Q. How to address discrepancies in observed vs. predicted biological activity data?
- Methodological Answer : Contradictions may arise from stereochemical impurities or assay conditions. Mitigation strategies:
- Chiral HPLC : Use a Chiralpak AD-H column (heptane/ethanol = 85:15) to isolate enantiomers and test individual activity .
- Assay Validation : Compare inhibition IC₅₀ values across multiple assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .
- SAR Analysis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to assess steric/electronic effects on activity .
Q. What advanced techniques can elucidate the compound’s electron distribution and reactivity?
- Methodological Answer : Perform Multiwfn -based quantum chemical analysis:
- Electrostatic Potential (ESP) : Map ESP surfaces to identify nucleophilic/electrophilic regions (e.g., fluorine atoms as electron-withdrawing groups) .
- Localized Orbital Locator (LOL) : Visualize σ-hole interactions involving the trifluoromethyl group .
- Fukui Functions : Calculate and indices to predict sites for electrophilic/nucleophilic attacks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
